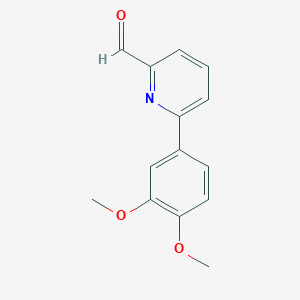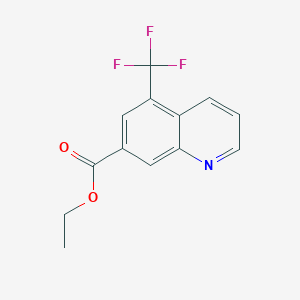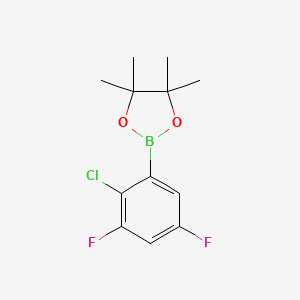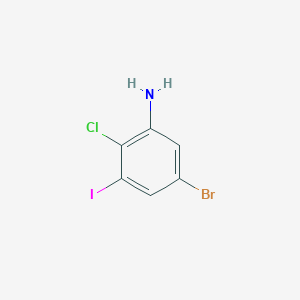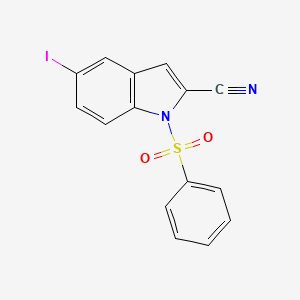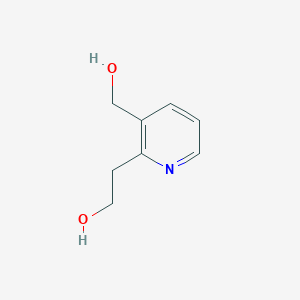
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N This compound features a hydroxymethyl group attached to the third position of the pyridine ring and an ethanol group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde, followed by reduction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halides and organometallic compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different alcohol derivatives.
Scientific Research Applications
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
3-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyl group attached to the third position of the pyridine ring.
2-Pyridineethanol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1240725-48-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-3-8-7(6-11)2-1-4-9-8/h1-2,4,10-11H,3,5-6H2 |
InChI Key |
ZOJTZLYHVUFTAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


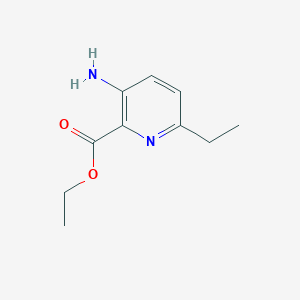
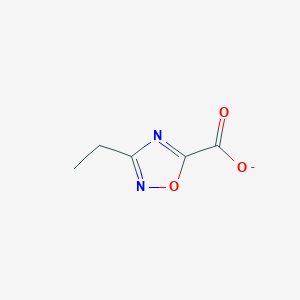
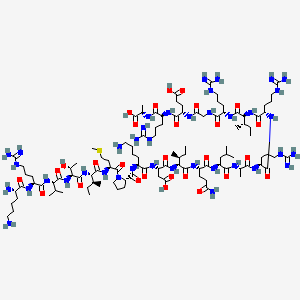
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
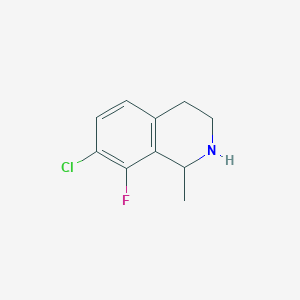
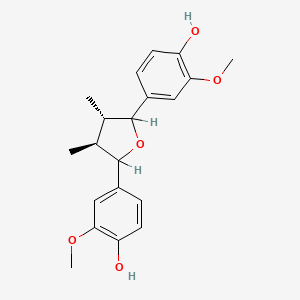

![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
